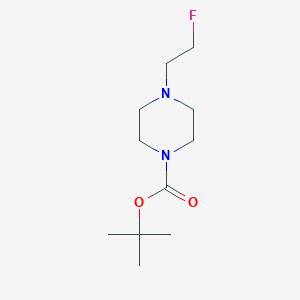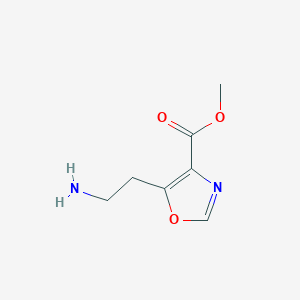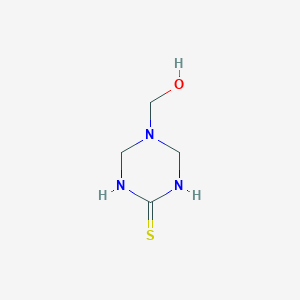
5-(Hydroxymethyl)-1,3,5-triazinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hydroxymethyl)-1,3,5-triazinane-2-thione, also known as S-HMTT, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. S-HMTT is a white crystalline solid that is soluble in water and ethanol. It is a derivative of 1,3,5-triazinane and contains a thione functional group.
作用機序
The mechanism of action of 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione is not fully understood, but it is believed to be related to the presence of the thione functional group. Thione compounds are known to possess antioxidant properties and can scavenge free radicals. 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione may also act as a chelating agent, binding to metal ions and preventing them from participating in oxidative reactions.
生化学的および生理学的効果
Studies have shown that 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione has low toxicity and is well-tolerated in vivo. It has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione has also been shown to possess antitumor activity, although the mechanism of action is not fully understood.
実験室実験の利点と制限
One of the main advantages of 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione is its low toxicity and high solubility in water and ethanol, making it easy to handle in the laboratory. However, the compound is relatively unstable and can decompose in the presence of light and heat. This can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione research. One area of interest is the development of 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione-based materials for use in biomedical applications, such as drug delivery and tissue engineering. Another potential direction is the investigation of 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione could be further studied for its potential use as a corrosion inhibitor in industrial applications.
合成法
5-(Hydroxymethyl)-1,3,5-triazinane-2-thione can be synthesized by the reaction of 1,3,5-triazinane-2-thione with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the addition of formaldehyde to the nitrogen atom of the triazine ring, followed by the elimination of water to form 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione.
科学的研究の応用
5-(Hydroxymethyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in various fields of science. It has been found to possess antimicrobial, antifungal, and antioxidant properties. 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione has also been investigated for its potential use as a corrosion inhibitor, as well as a chelating agent in metal ion removal. The compound has been used in the synthesis of other compounds and materials, such as metal complexes and nanoparticles.
特性
CAS番号 |
187745-34-2 |
|---|---|
製品名 |
5-(Hydroxymethyl)-1,3,5-triazinane-2-thione |
分子式 |
C4H9N3OS |
分子量 |
147.2 g/mol |
IUPAC名 |
5-(hydroxymethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C4H9N3OS/c8-3-7-1-5-4(9)6-2-7/h8H,1-3H2,(H2,5,6,9) |
InChIキー |
UDZRTUHOIMAPQS-UHFFFAOYSA-N |
SMILES |
C1NC(=S)NCN1CO |
正規SMILES |
C1NC(=S)NCN1CO |
同義語 |
1,3,5-Triazine-2(1H)-thione,tetrahydro-5-(hydroxymethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



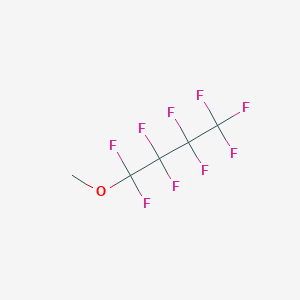
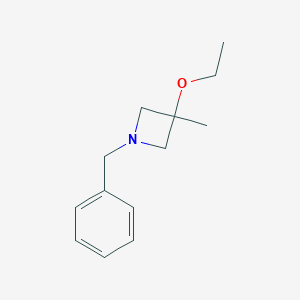
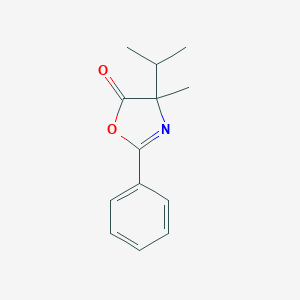
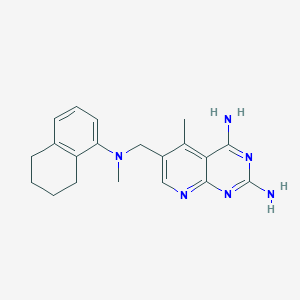
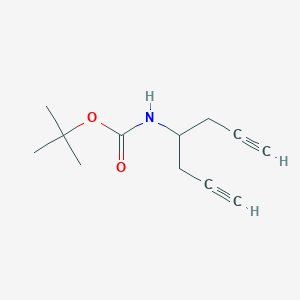
![Imidazo[1,2-b]pyridazin-3-amine](/img/structure/B62415.png)
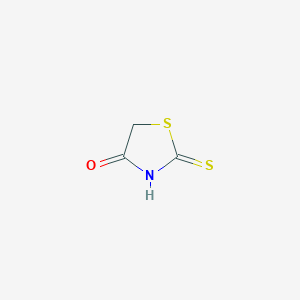
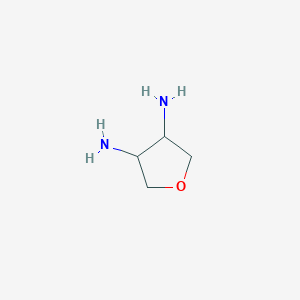
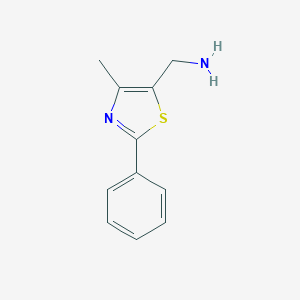
![Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B62424.png)
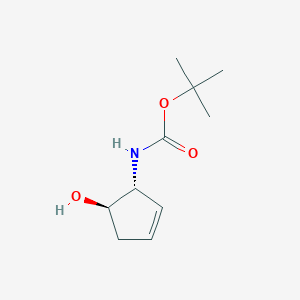
![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)
